Superior in Vitro Potency of Didemnin B Against L1210 Leukemia Cells Compared to In-Class Analogs
Didemnin B exhibits superior cytotoxic potency against the L1210 murine leukemia cell line compared to its closest natural analogs, Didemnin A and C. A foundational study established a clear potency ranking within the didemnin class, with Didemnin B demonstrating the lowest IC50, thereby confirming its role as the most active natural congener in this specific antitumor screening system [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.001 µg/mL |
| Comparator Or Baseline | Didemnin A (IC50 > 0.001 µg/mL); Didemnin C (IC50 > 0.001 µg/mL) |
| Quantified Difference | Didemnin B is the most potent compound in its class, requiring the lowest concentration to achieve 50% growth inhibition. |
| Conditions | In vitro assay against L1210 murine leukemia cells. |
Why This Matters
This data justifies selecting Didemnin B over other natural didemnins when maximal cytotoxic potency in a foundational research context is the primary selection criterion.
- [1] Chun, H. G., et al. (1986). Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent. Investigational New Drugs, 4(3), 279-284. View Source
